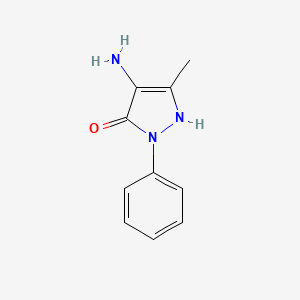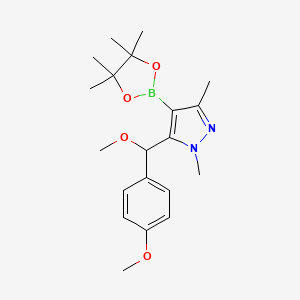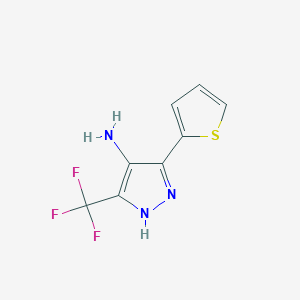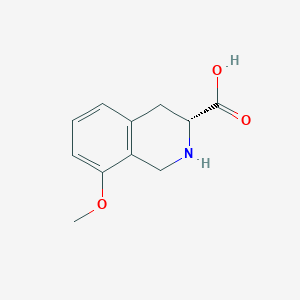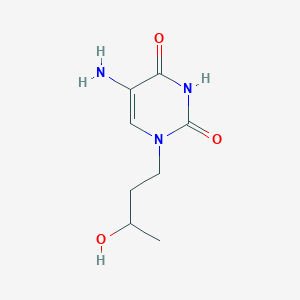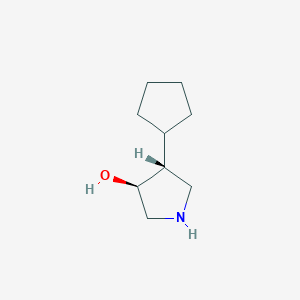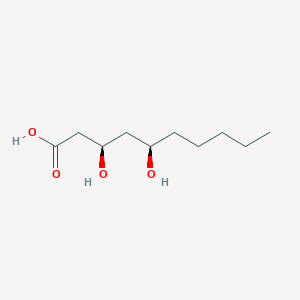
(3R,5R)-3,5-dihydroxydecanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5R)-3,5-Dihydroxydecanoic Acid is a chiral compound with the molecular formula C10H20O4 It is characterized by the presence of two hydroxyl groups attached to the third and fifth carbon atoms of a decanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R,5R)-3,5-Dihydroxydecanoic Acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the reduction of a keto ester precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes using enzymes that can selectively produce the desired stereoisomer. These methods are advantageous due to their high specificity and environmentally friendly nature. Additionally, large-scale chemical synthesis using optimized reaction conditions and purification techniques is also employed.
Analyse Chemischer Reaktionen
Types of Reactions: (3R,5R)-3,5-Dihydroxydecanoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of 3,5-dioxodecanoic acid.
Reduction: Formation of 3,5-dihydroxydecanol.
Substitution: Formation of 3,5-dichlorodecanoic acid.
Wissenschaftliche Forschungsanwendungen
(3R,5R)-3,5-Dihydroxydecanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (3R,5R)-3,5-Dihydroxydecanoic Acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the compound may participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
(3R,5R)-3,5-Dihydroxydecanoic Acid can be compared with other similar compounds such as:
(3S,5S)-3,5-Dihydroxydecanoic Acid: The enantiomer with opposite stereochemistry.
3,5-Dihydroxyhexanoic Acid: A shorter chain analog.
3,5-Dihydroxybenzoic Acid: An aromatic analog.
Uniqueness: The unique aspect of this compound lies in its specific stereochemistry, which can significantly influence its biological activity and interactions with other molecules. This makes it a valuable compound for stereoselective synthesis and research applications.
Eigenschaften
CAS-Nummer |
741679-91-4 |
|---|---|
Molekularformel |
C10H20O4 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
(3R,5R)-3,5-dihydroxydecanoic acid |
InChI |
InChI=1S/C10H20O4/c1-2-3-4-5-8(11)6-9(12)7-10(13)14/h8-9,11-12H,2-7H2,1H3,(H,13,14)/t8-,9-/m1/s1 |
InChI-Schlüssel |
WQZRAWSNEARGPQ-RKDXNWHRSA-N |
Isomerische SMILES |
CCCCC[C@H](C[C@H](CC(=O)O)O)O |
Kanonische SMILES |
CCCCCC(CC(CC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


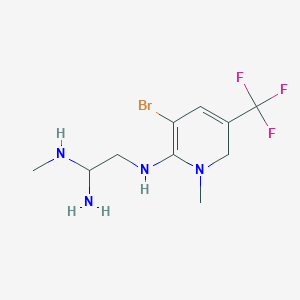


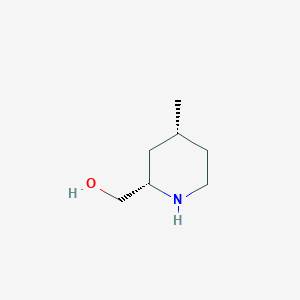
![(1S,4R)-2-[(4-Methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B13344666.png)

![Spiro[2.6]nonan-4-ylmethanamine](/img/structure/B13344678.png)
